molecular formula C19H29N3O3 B2726283 N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 875421-94-6

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2726283
CAS No.: 875421-94-6
M. Wt: 347.459
InChI Key: YEOOVQSHYKRSFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS No. 1775351-93-3) features a diazaspiro[4.5]decan core with a methyl group at position 8 and two oxo groups at positions 2 and 4. The acetamide moiety is substituted with a cyclohex-1-en-1-yl ethyl chain, contributing to its lipophilicity . Its molecular formula is C₁₇H₂₅N₃O₄, with a molecular weight of 335.4 g/mol .

Potential Applications Though direct biological data for this compound is absent, structurally related diazaspiro compounds exhibit diverse activities, including enzyme inhibition (e.g., mycobacterial lipoamide dehydrogenase in ) and antimicrobial properties (). The cyclohexenylethyl substituent may enhance membrane permeability compared to simpler alkyl or aryl groups .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14-7-10-19(11-8-14)17(24)22(18(25)21-19)13-16(23)20-12-9-15-5-3-2-4-6-15/h5,14H,2-4,6-13H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOOVQSHYKRSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized by the reaction of cyclohexene with ethylamine under specific conditions . This intermediate is then reacted with 8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-carboxylic acid chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The diazaspiro[4.5]decan scaffold is a common feature among analogs, but substitutions at the acetamide nitrogen and spiro ring significantly alter properties:

Compound Name (Reference) Substituent on Acetamide N Spiro Ring Substitution Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 2-(Cyclohex-1-en-1-yl)ethyl 8-methyl, 2,4-dioxo C₁₇H₂₅N₃O₄ 335.4 High lipophilicity (inferred)
N-Benzyl analog Benzyl 8-methyl, 2,4-dioxo C₁₉H₂₃N₃O₃ 341.4 -
2-Chloro analog Chlorine 8-methyl, 2,4-dioxo C₁₂H₁₅ClN₃O₃ 284.7 -
N-(3,4-Dimethoxyphenethyl) analog 2-(3,4-Dimethoxyphenyl)ethyl 8-methyl, 2,4-dioxo C₂₁H₂₉N₃O₅ 403.5 -
8-Oxa analog 3-Fluorophenyl 8-oxa, 2,4-dioxo C₁₆H₁₇FN₂O₄ 320.3 Solubility: 6.1 µg/mL (pH 7.4)

Key Observations :

  • Solubility : The 8-oxa analog () exhibits moderate aqueous solubility, suggesting that oxygen substitution in the spiro ring may enhance polarity .

Biological Activity

N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound belonging to the class of diazaspiro compounds, which have gained attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal and antibacterial properties, as well as its mechanism of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_3

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal activity by inhibiting chitin synthase (CHS), an essential enzyme for fungal cell wall synthesis.

A specific study evaluated a series of diazaspiro compounds for their CHS inhibition and antifungal properties. The results showed that certain derivatives demonstrated moderate to excellent potency against CHS with IC50 values ranging from 0.12 to 0.29 mM. Notably, compounds with IC50 values of 0.12 mM and 0.13 mM exhibited strong inhibitory effects comparable to known antifungal agents like polyoxin B (IC50 = 0.08 mM) .

Table 1: Antifungal Activity of Diazaspiro Compounds

CompoundIC50 (mM)MIC (mmol/L) against A. fumigatusMIC (mmol/L) against C. albicans
4j0.120.080.04
4r0.130.080.06
Polyoxin B0.08--

Antibacterial Activity

In addition to antifungal properties, the compound's antibacterial activity was assessed against several Gram-positive and Gram-negative bacterial strains. The findings revealed limited antibacterial potency compared to its antifungal effects; however, some combinations with fluconazole showed additive or synergistic effects against Candida species .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of chitin synthase, which is critical for maintaining the integrity of fungal cell walls. By disrupting this process, the compound effectively compromises fungal viability.

Case Studies

A notable case study involved the synthesis and evaluation of various diazaspiro derivatives for their biological activities, including this compound. The study highlighted the compound's potential as a lead for developing new antifungal agents due to its selective inhibition of chitin synthase and its favorable safety profile .

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